Diallyl 2,2'-oxydiethyl dicarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5246. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

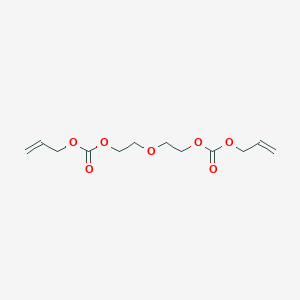

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQVCQDWGSXTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OCCOCCOC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-90-0 | |

| Record name | 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027095 | |

| Record name | Diallyl diglycol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | Diallyl diglycol carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C (4 mm Hg) | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.143 @ 20 °C | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0011 [mmHg] | |

| Record name | Diallyl diglycol carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

142-22-3, 25656-90-0 | |

| Record name | Diallyl diglycol carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl diglycol carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CR 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025656900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl diglycol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl 2,2'-oxydiethyl dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ5T8CR88I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -4 °C | |

| Record name | DIALLYL DIGLYCOL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Diallyl 2,2'-oxydiethyl dicarbonate" CAS number 142-22-3

An In-Depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate (CAS: 142-22-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a monomer of significant interest in the field of polymer chemistry.[1][2] Its chemical structure, featuring two allyl groups, makes it highly suitable for polymerization processes, leading to the formation of a transparent, lightweight, and durable thermoset polymer.[1][3] This polymer, poly(allyl diglycol carbonate) (PADC), is renowned for its exceptional optical clarity, high impact resistance, and resistance to wear and corrosion, making it a superior alternative to traditional organic glass in many applications.[1][4]

The primary application of this monomer lies in the manufacturing of high-quality optical lenses.[1][4][5] Beyond optics, it also serves as a crosslinking agent in coatings and inks, and as a plasticizer and stabilizer in the plastics industry.[3] In the pharmaceutical field, its unique chemical properties allow for its use in the synthesis of various pharmaceutical intermediates and in the preparation of drug carriers and sustained-release agents.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a summary of its key applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-[2-(prop-2-enoxycarbonyloxy)ethoxy]ethyl prop-2-enyl carbonate |

| CAS Number | 142-22-3[6][7][8] |

| Molecular Formula | C12H18O7[6][7] |

| Molecular Weight | 274.27 g/mol [7] |

| Synonyms | Allyl diglycol carbonate (ADC), Diethylene glycol bis(allyl carbonate), CR-39[6][8][9] |

| InChI Key | JHQVCQDWGSXTFE-UHFFFAOYSA-N[1] |

| SMILES | C=CCOC(=O)OCCOCCOC(=O)OCC=C[10] |

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[3] It has a high boiling point and low volatility and is soluble in a variety of organic solvents.[3]

| Property | Value | Source(s) |

| Appearance | Colorless or pale yellow liquid | [3] |

| Melting Point | -4 °C | [6][7] |

| Boiling Point | 160 °C at 2 torr (161 °C at 2 mm Hg) | [6][7] |

| Density | 1.133 - 1.15 g/cm³ at 20-25 °C | [6][7] |

| Refractive Index (n20/D) | 1.449 - 1.451 | [6][7] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Water Solubility | 2.36 g/L at 20 °C | [5][11] |

| Vapor Pressure | 0.009 Pa at 25 °C | [5] |

| LogP | 1.543 at 20 °C | [5] |

Synthesis of this compound

The most common industrial method for the synthesis of this compound is the esterification reaction between diethylene glycol and allyl chloroformate.[1] This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[1]

Synthesis Workflow

References

- 1. CA1121829A - Continuous manufacture of allyl diglycol carbonate - Google Patents [patents.google.com]

- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]

- 3. US4108827A - Colorless allyl diglycol carbonate - Google Patents [patents.google.com]

- 4. EP0144782A2 - Polyol(allyl carbonate) compositions and polymerizates prepared therefrom - Google Patents [patents.google.com]

- 5. Diallyl carbonate - Wikipedia [en.wikipedia.org]

- 6. US20120188503A1 - Eyeglass lens made of allyl diglycol carbonate resin - Google Patents [patents.google.com]

- 7. This compound | 142-22-3 | Benchchem [benchchem.com]

- 8. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. CA1135913A - Production process of lenses made of polymerizable synthetics resins - Google Patents [patents.google.com]

- 11. syxbsyjg.com [syxbsyjg.com]

Spectroscopic Analysis of Diallyl 2,2'-oxydiethyl dicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, also known as allyl diglycol carbonate (ADC), is a monomer primarily utilized in the production of high-performance optical polymers.[1] Its chemical structure, featuring two allyl groups and a diethylene glycol backbone, allows for the formation of a cross-linked polymer network upon free-radical polymerization.[1] This results in a material with exceptional optical clarity, impact resistance, and light weight, making it a preferred choice for manufacturing ophthalmic lenses and other optical components. While its primary application lies in materials science, the presence of the diallyl functional group suggests potential for chemical modifications and derivatizations that could be of interest in various research and development contexts. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, reaction monitoring, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and key logical workflows for its synthesis and polymerization are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₇ |

| Molecular Weight | 274.27 g/mol [1] |

| CAS Number | 142-22-3[1] |

| Appearance | Colorless liquid[2][3] |

| Density | 1.15 g/mL at 25 °C[2] |

| Melting Point | -4 °C[2][3] |

| Boiling Point | 161 °C at 2 mmHg[2] |

| Refractive Index (n²⁰/D) | 1.451[2] |

| Water Solubility | 2.36 g/L at 20 °C[2] |

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals corresponding to the allyl and the ethylene oxide backbone protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.8 – 5.2 | Multiplet | 2H | -CH=CH₂ |

| 5.4 – 5.2 | Multiplet | 4H | -CH=CH ₂ |

| 4.6 | Doublet | 4H | -O-CH ₂-CH=CH₂ |

| 4.2 | Multiplet | 4H | -C(=O)O-CH ₂-CH₂- |

| 3.6 – 4.2 | Multiplet | 4H | -CH₂-O-CH ₂- |

Note: The chemical shift ranges for the allyl protons are reported as a multiplet between δ 5.8–5.2 ppm.[1] The ethylene oxide backbone protons appear in the region of δ 3.6–4.2 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the carbonyl carbons and the different types of aliphatic carbons in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150 – 155 | C=O (Carbonate)[1] |

| 132 | -C H=CH₂ |

| 118 | -CH=C H₂ |

| 69 | -O-C H₂-CH=CH₂ |

| 68 | -C(=O)O-C H₂-CH₂- |

| 64 | -CH₂-O-C H₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by strong absorptions from the carbonate and allyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1740–1760 | C=O | Carbonyl Stretch[1] |

| 1640 | C=C | Alkene Stretch[1] |

| 3100-3000 | =C-H | Alkene C-H Stretch |

| 2980-2850 | C-H | Alkane C-H Stretch |

| 1250-1000 | C-O | Ether and Ester C-O Stretch |

| 990, 920 | =C-H | Alkene C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for assessing the purity of this compound.

| m/z | Proposed Fragment |

| 274 | [M]⁺ (Molecular Ion) |

| 233 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 189 | [M - C₃H₅O₂]⁺ |

| 145 | [M - C₆H₉O₄]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty salt plates or the clean, dry ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

MS Detection: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Free-Radical Polymerization Workflow.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a comprehensive characterization of this compound. The data presented in this guide serves as a valuable reference for researchers and scientists in confirming the identity, purity, and structure of this important monomer. The detailed experimental protocols offer a starting point for laboratory analysis, while the workflow diagrams provide a clear overview of its synthesis and polymerization. A thorough understanding of these analytical methods is crucial for the development of new materials and applications based on this versatile chemical compound.

References

An In-depth Technical Guide to the Thermal Stability of Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of Diallyl 2,2'-oxydiethyl dicarbonate. Due to the limited availability of public domain data on the specific thermal analysis of this compound, this document presents the known decomposition temperature and outlines generalized yet detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that can be applied to characterize its thermal properties.

Introduction

This compound, a monomer used in the production of polymers, possesses a thermal stability profile that is critical for its safe handling, storage, and polymerization processes. Understanding its decomposition behavior under thermal stress is paramount for preventing hazardous situations and ensuring the quality of resulting polymeric materials. This guide serves to consolidate the available data and provide a methodological framework for its thermal analysis.

Quantitative Thermal Stability Data

Currently, publicly accessible, peer-reviewed data on the comprehensive thermal analysis of this compound is scarce. However, a decomposition temperature has been reported in the ECHA (European Chemicals Agency) registration dossier.

Table 1: Reported Thermal Decomposition Data for this compound

| Parameter | Value | Pressure | Source |

| Decomposition Temperature | 402 K (129 °C) | 101.6 kPa | ECHA |

Note: The experimental methodology used to determine this value is not specified in the available public documentation.

Experimental Protocols for Thermal Analysis

To further elucidate the thermal stability profile of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are based on standard methodologies for the analysis of liquid organic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and heat flows associated with thermal transitions in the material as a function of temperature. This includes melting, crystallization, and decomposition onset and peak temperatures.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Materials:

-

This compound (high purity)

-

Volatile sample pans (aluminum or copper, hermetically sealed)

-

Reference pan (empty, hermetically sealed)

-

Inert purge gas (e.g., Nitrogen, Argon) of high purity

Procedure:

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox) to prevent premature oxidation, accurately weigh 2-5 mg of this compound into a volatile sample pan.

-

Hermetic Sealing: Immediately and securely seal the pan hermetically to prevent volatilization during the experiment.

-

Reference Pan: Prepare an empty, hermetically sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50 °C.

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature well above the expected decomposition temperature, for instance, 350 °C.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine:

-

Onset of Decomposition: The temperature at which the decomposition begins, identified by the initial deviation from the baseline.

-

Peak Decomposition Temperature: The temperature at which the rate of decomposition is at its maximum.

-

Heat of Decomposition (ΔHd): The total energy released or absorbed during decomposition, calculated from the area under the decomposition peak.

-

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Materials:

-

This compound (high purity)

-

Sample pans (e.g., ceramic or platinum)

-

Inert purge gas (e.g., Nitrogen, Argon) of high purity

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature where the sample has fully decomposed, for example, 400 °C.

-

-

Data Analysis: Analyze the resulting mass versus temperature curve (and its derivative, the DTG curve) to determine:

-

Onset of Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Rate of Mass Loss (Tpeak): Identified from the peak of the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Visualizations

The following diagrams illustrate the logical workflow for conducting a thermal stability analysis and a conceptual representation of the decomposition process.

Caption: Logical workflow for the thermal stability analysis of a chemical compound.

Caption: Conceptual diagram of the thermal decomposition of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe industrial application. While a decomposition temperature of 129 °C is reported, further detailed characterization using techniques such as DSC and TGA is necessary to fully understand its thermal behavior. The experimental protocols provided in this guide offer a robust framework for researchers and professionals to conduct such analyses, thereby ensuring safer handling and processing, and contributing to the development of high-quality polymer products.

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a monomer renowned for its utility in producing high-performance optical polymers. The resulting polymer, poly(allyl diglycol carbonate) (PADC), is a thermoset resin characterized by its exceptional optical clarity, low density, high impact resistance, and excellent scratch resistance. These properties make it a material of choice for manufacturing ophthalmic lenses, radiation detectors, and other precision optical components.[1][2][3] This document provides detailed application notes and protocols for the free-radical polymerization of this monomer via thermal and UV-initiated methods.

Physicochemical Properties of this compound

A comprehensive understanding of the monomer's properties is crucial for successful polymerization.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₇ |

| Molecular Weight | 274.27 g/mol |

| Appearance | Colorless liquid |

| Density | 1.15 g/mL at 25 °C |

| Boiling Point | 161 °C at 2 mm Hg |

| Melting Point | -4 °C |

| Refractive Index (n20/D) | 1.451 |

| Purity (Assay) | Typically ≥99% |

| Moisture Content | Typically <0.2% |

Free-Radical Polymerization Mechanisms

The polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process can be initiated either thermally, using peroxide initiators, or photochemically, using UV photoinitiators.

A key characteristic of the polymerization of diallyl monomers is the potential for degradative chain transfer, which can lead to the formation of stable allyl radicals and result in polymers with lower molecular weights compared to vinyl monomers.[4] However, the difunctional nature of ADC, with its two reactive allyl groups, allows for extensive cross-linking, leading to the formation of a robust three-dimensional polymer network.[4]

Thermal Polymerization

In this method, thermal initiators, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO), are decomposed by heat to generate free radicals, which then initiate the polymerization cascade.[1] The curing process is typically slow to ensure optical homogeneity and prevent the buildup of internal stresses due to the high heat of polymerization (approximately 390 J/g).[5]

UV-Initiated Polymerization

UV-initiated polymerization offers a more rapid curing alternative. Photoinitiators, upon exposure to UV radiation, generate free radicals that initiate polymerization. This method allows for faster processing times and can be optimized to achieve high conversion rates and desirable polymer properties.[6][7]

Experimental Protocols

Protocol 1: Thermal Polymerization for Optical Lens Casting

This protocol describes a general method for the bulk polymerization of this compound to produce a high-quality, optically clear polymer.

Materials:

-

This compound (ADC) monomer

-

Diisopropyl peroxydicarbonate (IPP) initiator

-

Anhydrous sodium sulfate

-

Glass casting molds

-

Programmable oven or water bath

Procedure:

-

Monomer Preparation: In a glass beaker, weigh 193.4 grams of ADC monomer.

-

Initiator Addition: Add 6.6 grams (3.3% by weight) of IPP to the monomer.[5]

-

Drying: Add 2 grams of anhydrous sodium sulfate to the mixture to remove any residual moisture.

-

Mixing and Filtration: Gently stir the mixture until the initiator is fully dissolved. Filter the solution through a Buchner funnel with No. 1 filter paper under vacuum to remove the sodium sulfate and any other impurities.

-

Casting: Carefully pour the catalyzed resin into the pre-assembled glass molds.

-

Curing: Place the filled molds into a programmable oven or water bath. The curing cycle is critical and should be performed slowly to ensure an optically perfect product. A typical curing time ranges from 8 to 36 hours.[5] A representative temperature profile involves a gradual increase in temperature to a maximum of around 95°C.

-

Demolding: After the curing cycle is complete, allow the molds to cool to room temperature before carefully separating the polymer from the glass molds.

Protocol 2: UV-Initiated Polymerization

This protocol outlines an optimized method for the rapid UV curing of this compound.

Materials:

-

This compound (ADC) monomer

-

2-hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator 1173)[6][7]

-

UV curing chamber with controlled intensity

Procedure:

-

Formulation: Prepare a mixture of ADC monomer with 5 parts per hundred resin (phr) of the photoinitiator 1173.[6]

-

Casting: Pour the mixture into a suitable mold or onto a substrate.

-

UV Curing: Place the sample in a UV curing chamber and expose it to UV radiation with an intensity of 12 mW/cm².[6][7]

-

Irradiation Time: Irradiate the sample for 25 minutes to achieve a high degree of conversion.[6][7]

-

Post-Curing (Optional): Depending on the application, a post-curing step involving gentle heating may be performed to ensure complete reaction of any remaining monomer.

Data Presentation

The following tables summarize the quantitative data for the polymerization of this compound and the properties of the resulting polymer.

Table 1: Polymerization Conditions

| Parameter | Thermal Polymerization | UV-Initiated Polymerization |

| Initiator | Diisopropyl peroxydicarbonate (IPP) | 2-hydroxy-2-methyl-1-phenyl-1-propanone |

| Initiator Concentration | 3.3% by weight[5] | 5 phr[6] |

| Temperature Profile | Gradual heating up to 95°C[1] | Ambient temperature |

| Curing Time | 8 - 36 hours[5] | 25 minutes[6][7] |

| UV Intensity | N/A | 12 mW/cm²[6][7] |

Table 2: Properties of Poly(allyl diglycol carbonate) (PADC)

| Property | Thermally Cured PADC | UV-Cured PADC |

| Refractive Index (nD) | 1.498[1] | ~1.499[2] |

| Density | 1.31 g/cm³[1] | 1.32 g/cm³[2] |

| Abbe Number | 58-59[2] | Not specified |

| Double Bond Conversion | Not specified | 93.2%[6][7] |

| Hardness (Shore D) | Not specified | 88 HD (at 25 min exposure)[6] |

| Glass Transition Temp. (Tg) | Not specified | ~62 °C[1] |

Visualizations

Free-Radical Polymerization Mechanism

Caption: General mechanism of free-radical polymerization.

Experimental Workflow for Thermal Polymerization

Caption: Workflow for thermal polymerization of ADC.

Experimental Workflow for UV-Initiated Polymerization

Caption: Workflow for UV-initiated polymerization of ADC.

References

- 1. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]

- 2. US4191717A - Casting process for plastic lenses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. What is CR39 sunglasses lenses? [bestseaeyewear.com]

- 5. US3422168A - Process of casting resinous lenses in thermoplastic cast replica molds - Google Patents [patents.google.com]

- 6. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discover how to tint your CR-39® lenses in a semi-industrial production and create color gradients on CR-39® lenses - TCN [techniques-chimiques-nouvelles.com]

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Optical Lens Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a crucial monomer in the production of high-quality polymer resin optical lenses.[1][2][3] Its polymer, poly(allyl diglycol carbonate) or PADC, offers a unique combination of exceptional optical clarity, low density, high impact strength, and resistance to abrasion and corrosion.[2][4] These properties make it a superior alternative to traditional glass in many optical applications.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of optical lenses.

Physicochemical Properties and Specifications

This compound is a colorless, viscous liquid monomer.[2][5] Its key properties relevant to optical lens manufacturing are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈O₇ | [2][3] |

| Molar Mass | 274.27 g/mol | [3][6] |

| Appearance | Colorless viscous liquid | [2][5] |

| Density | 1.15 g/mL at 25 °C | [2][6][7] |

| Refractive Index (n²⁰/D) | 1.451 | [2][6][7] |

| Boiling Point | 161 °C at 2 mm Hg | [2][6][7] |

| Melting Point | -4 °C | [2][6][7] |

| Flash Point | >230 °F (>110 °C) | [2][6] |

| Water Solubility | 2.36 g/L at 20 °C | [5][6] |

Synthesis of this compound

The conventional industrial synthesis of this compound involves the esterification reaction between diethylene glycol and allyl chloroformate.[1] This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

Diethylene glycol

-

Allyl chloroformate

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Reaction vessel with stirring and temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, dissolve diethylene glycol in the anhydrous solvent.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add allyl chloroformate to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Wash the organic layer with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Caption: Synthesis workflow for this compound.

Polymerization for Optical Lens Manufacturing

The polymerization of this compound is a free-radical chain-growth process that results in a highly cross-linked, three-dimensional polymer network.[1] This process is typically initiated by the thermal decomposition of peroxides.

Experimental Protocol: Casting of Optical Lenses

Materials:

-

This compound monomer

-

Free-radical initiator (e.g., diisopropyl peroxydicarbonate - IPP)

-

Glass molds for lens casting

-

Gaskets

-

Oven with precise temperature control

Procedure:

-

Monomer Preparation: Ensure the this compound monomer is of high purity. Degas the monomer to remove dissolved oxygen, which can inhibit polymerization.

-

Initiator Addition: Dissolve the appropriate amount of initiator (typically 2.5-3.0% by weight) in the monomer. Mix thoroughly until the initiator is completely dissolved.

-

Mold Assembly: Assemble the glass molds with the gaskets to create the desired lens shape and thickness.

-

Filling the Molds: Carefully fill the assembled molds with the monomer-initiator mixture, avoiding the introduction of air bubbles.

-

Curing: Place the filled molds in a programmable oven. The curing process involves a carefully controlled temperature ramp to initiate and control the polymerization. A typical cure cycle starts at a lower temperature and gradually increases to a higher temperature over several hours. For example, a cycle might begin at 40°C and ramp up to 85-95°C over 18-24 hours.

-

Demolding: After the curing cycle is complete and the molds have cooled, carefully separate the molds to release the solid polymer lens.

-

Post-Curing (Optional): The lenses may undergo a post-curing step at a higher temperature to ensure complete polymerization and relieve internal stresses.

Caption: Workflow for casting optical lenses from this compound.

Signaling Pathways and Biological Considerations

While the primary focus of this compound is in materials science, it is important for researchers and professionals in drug development to be aware of its potential biological interactions, particularly concerning occupational exposure. The monomer has been reported to cause contact dermatitis in some individuals.[3] This is a localized inflammatory skin reaction and does not involve a systemic signaling pathway in the context of drug action. The primary concern is its irritant nature.

For safe handling, it is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid direct contact with the liquid monomer.[3]

Conclusion

This compound is a versatile and widely used monomer for the production of high-quality optical lenses.[2][4] Its predictable polymerization behavior and the excellent optical and mechanical properties of the resulting polymer make it a material of choice in the ophthalmic industry. The protocols outlined in this document provide a foundation for researchers and scientists to work with this compound effectively and safely. Further research may focus on copolymerization with other monomers to develop new materials with enhanced properties.[1][4]

References

- 1. This compound | 142-22-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Diallyl diglycol carbonate | C12H18O7 | CID 8879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]

- 5. Cas 142-22-3,this compound | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 142-22-3 [chemicalbook.com]

Application Notes and Protocols for Resin Formulations Using Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by the trade name CR-39®, is a key monomer in the production of high-performance thermoset resins.[1] Its polymer, poly(allyl diglycol carbonate) (PADC), is renowned for its exceptional optical clarity, lightweight nature, high strength, and resistance to wear and corrosion.[2] These properties have made it the material of choice for manufacturing ophthalmic lenses, where it serves as a superior alternative to traditional glass.[2] Beyond optics, its crosslinking capabilities are utilized in various coatings and plastic formulations.[3] While its primary applications are in materials science, the presence of reactive allyl groups offers potential for functionalization, hinting at broader applications in biomedical fields, though this remains an emerging area of research.[3][4]

These application notes provide detailed protocols for the formulation of resins using this compound, focusing on both homopolymerization and copolymerization. The information is intended to guide researchers in the synthesis and characterization of these materials for a range of applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for predicting its behavior in polymerization reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142-22-3 | [2] |

| Molecular Formula | C₁₂H₁₈O₇ | [5] |

| Molecular Weight | 274.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.15 g/mL at 25 °C | [5] |

| Melting Point | -4 °C | [5] |

| Boiling Point | 161 °C at 2 mm Hg | [5] |

| Refractive Index (n_D^20) | 1.451 | [5] |

| Water Solubility | 2.36 g/L at 20 °C | [5] |

| Stability | Combustible; incompatible with strong oxidizing agents. | [5] |

Resin Formulations and Properties

The properties of the final cured resin are highly dependent on the formulation, particularly the type and concentration of the initiator and the presence of any comonomers.

Homopolymerization of this compound (CR-39)

The homopolymer of this compound, widely known as CR-39, is a rigid, transparent thermoset plastic. Its properties make it an excellent material for optical applications.

Table 2: Typical Properties of Cured CR-39 Resin

| Property | Value | Reference(s) |

| Refractive Index (n_D) | 1.498 | [1] |

| Abbe Number | 58 | [1] |

| Density | 1.31 g/cm³ | [1] |

| Shore Hardness | 85 HD | [6] |

| Transparency (at 550 nm) | 92% | [6] |

| UV Cutoff | Almost completely opaque in the UV range | [1] |

| Continuous Use Temperature | Up to 100 °C | [1] |

| Chemical Resistance | Resistant to most solvents and chemicals | [1] |

Influence of Initiator Concentration

The concentration of the free-radical initiator significantly affects the polymerization kinetics and the final properties of the cured resin. An increase in initiator concentration generally leads to a faster polymerization rate.[7]

Table 3: Effect of Photoinitiator (Irgacure 1173) Concentration on CR-39 Properties (UV Cured)

| Initiator Concentration (wt%) | Double Bond Conversion (%) | Shore Hardness (HD) | Glass Transition Temperature (Tg) (°C) | Reference(s) |

| 5 | 93.2 | 85 | 61.94 | [6] |

Note: The data in Table 3 is based on UV photopolymerization with an irradiation intensity of 12 mW/cm² for 25 minutes.[6]

Experimental Protocols

Protocol 1: Homopolymerization of this compound via Thermal Curing

This protocol describes the casting and thermal curing of this compound to produce a solid, transparent resin sheet (CR-39).

Materials:

-

This compound (monomer)

-

Diisopropyl peroxydicarbonate (IPP) (initiator)

-

Glass mold assembly

-

Gasket

-

Syringe and needle

-

Programmable oven

Procedure:

-

Monomer Preparation: Ensure the this compound monomer is free from inhibitors. If necessary, pass it through a column of activated alumina.

-

Initiator Addition: Add the desired amount of diisopropyl peroxydicarbonate (IPP) initiator to the monomer. A typical concentration is 3-5% by weight. Mix thoroughly until the initiator is completely dissolved. The mixing should be done at a temperature that does not initiate premature polymerization.

-

Mold Assembly: Assemble the glass mold with a suitable gasket to create a sealed cavity of the desired thickness.

-

Filling the Mold: Carefully inject the monomer-initiator mixture into the mold cavity using a syringe, avoiding the introduction of air bubbles.

-

Curing: Place the filled mold in a programmable oven and subject it to a carefully controlled heating cycle. A typical curing schedule is as follows:

-

Ramp from room temperature to 60°C over 2 hours.

-

Hold at 60°C for 10 hours.

-

Ramp from 60°C to 95°C over 4 hours.

-

Hold at 95°C for 2 hours.

-

Slowly cool to room temperature over several hours to prevent internal stresses.

-

Note: The curing time can range from 8 to 36 hours depending on the lens complexity and thickness.[8]

-

-

Demolding: Once cooled, carefully disassemble the mold to retrieve the cured resin sheet.

-

Post-Curing (Optional): To ensure complete polymerization, the resin can be post-cured at 100-110°C for 1-2 hours.

Protocol 2: UV Photopolymerization of this compound

This protocol outlines the rapid curing of this compound using a photoinitiator and UV radiation.

Materials:

-

This compound (monomer)

-

2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173) (photoinitiator)

-

UV-transparent mold (e.g., quartz or UV-transparent polymer)

-

UV curing chamber with a controlled intensity lamp (e.g., 365 nm)

Procedure:

-

Formulation: Prepare a mixture of this compound and the photoinitiator (e.g., 5 wt% Irgacure 1173).[6] Ensure complete dissolution of the initiator.

-

Mold Filling: Fill the UV-transparent mold with the formulation, taking care to avoid air bubbles.

-

UV Curing: Place the mold in the UV curing chamber and expose it to UV radiation of a known intensity (e.g., 12 mW/cm²).[6] The exposure time will depend on the desired conversion and the thickness of the sample (e.g., 25 minutes for a high conversion rate).[6]

-

Demolding: After curing, remove the polymer from the mold.

Potential Applications in Drug Development (Exploratory)

While the primary application of this compound is in materials science, its chemical structure, featuring reactive allyl groups, presents opportunities for its use in biomedical applications, particularly in the synthesis of functional polymers for drug delivery.[3] The allyl groups can be functionalized post-polymerization via various chemical reactions, such as thiol-ene click chemistry, to attach targeting ligands, drugs, or imaging agents.[4]

It is important to note that the use of this compound in drug delivery is an emerging field of research, and specific, well-established protocols are not widely available. The following represents a generalized workflow for the potential synthesis of a drug-carrier hydrogel.

Conceptual Protocol: Synthesis of a Functionalized Hydrogel for Drug Delivery

This protocol is a conceptual outline for the synthesis of a hydrogel from this compound and a thiol-containing comonomer, which could then be loaded with a therapeutic agent.

Materials:

-

This compound

-

A biocompatible dithiol crosslinker (e.g., polyethylene glycol dithiol)

-

A photoinitiator (e.g., Irgacure 2959)

-

A model drug

-

Phosphate-buffered saline (PBS)

Procedure:

-

Monomer Mixture Preparation: In a suitable solvent, prepare a solution containing this compound, the dithiol crosslinker, and the photoinitiator. The molar ratio of allyl groups to thiol groups can be varied to control the crosslink density and swelling properties of the resulting hydrogel.

-

Drug Incorporation: Dissolve the model drug in the monomer mixture.

-

Hydrogel Formation: Cast the solution into a mold and expose it to UV light to initiate the thiol-ene polymerization, forming the drug-loaded hydrogel.

-

Purification: Remove any unreacted monomers and initiator by swelling the hydrogel in a suitable solvent (e.g., ethanol) followed by extensive washing with PBS.

-

Characterization:

-

Swelling Studies: Determine the swelling ratio of the hydrogel in PBS at physiological pH and temperature to understand its water uptake capacity.[9]

-

Drug Release Studies: Monitor the release of the model drug from the hydrogel into PBS over time using techniques like UV-Vis spectroscopy or HPLC.

-

Biocompatibility Assays: Evaluate the cytotoxicity of the hydrogel using relevant cell lines (e.g., MTT assay).

-

Visualizations

Caption: Workflow for the synthesis of CR-39 resin.

Caption: Conceptual workflow for hydrogel synthesis.

Safety Precautions

This compound is harmful if swallowed and can cause skin and eye irritation.[5] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. CR-39 - Wikipedia [en.wikipedia.org]

- 2. This compound | 142-22-3 | Benchchem [benchchem.com]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Curing Diallyl 2,2'-oxydiethyl dicarbonate Based Polymers

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a high-performance thermosetting monomer.[1] Its polymer, poly(allyl diglycol carbonate) (PADC), is renowned for its exceptional optical clarity, high scratch resistance, low density, and impact resistance.[2][3] These properties make it a preferred material for manufacturing ophthalmic lenses, radiation detectors, and other precision optical components.[2][4]

The performance of PADC is critically dependent on the curing process, which transforms the liquid monomer into a highly cross-linked, solid polymer network.[5] This document provides detailed application notes and protocols for the primary curing methods: thermal and UV-initiated polymerization.

Mechanism of Polymerization: Free-Radical Polymerization

The curing of ADC occurs via free-radical polymerization of its two allyl groups.[6] This chain reaction process consists of three main stages: initiation, propagation, and termination.

-

Initiation: A free radical initiator, upon decomposition by heat or UV light, generates highly reactive free radicals. These radicals attack the double bonds of the ADC monomer, initiating the polymerization chain.[6]

-

Propagation: The newly formed monomer radical then reacts with other ADC monomers, rapidly extending the polymer chain. The difunctional nature of ADC, with two allyl groups per molecule, allows for the formation of a three-dimensional cross-linked network.[6][7]

-

Termination: The growing polymer chains are eventually terminated through various reactions, such as combination or disproportionation, resulting in a stable, solid polymer.

Figure 1: Free-Radical Polymerization Mechanism.

Thermal Curing Protocols

Thermal curing is the most traditional and widely used method for polymerizing ADC, valued for its ability to produce materials with excellent optical and mechanical properties. The process involves heating the monomer mixed with a thermal initiator in a mold.

Key Initiators

The choice of initiator is critical and depends on the desired curing temperature and cycle time. Common thermal initiators for ADC include:

-

Diisopropyl peroxydicarbonate (IPP): A highly common initiator that dissolves readily in ADC monomer at room temperature.[1][4]

-

Benzoyl peroxide (BPO): A crystalline alternative that may require heating for complete dissolution.[1][5]

-

Dicyclohexyl peroxydicarbonate (CHPC): Another effective peroxide initiator.[4][8]

Experimental Protocol: General Thermal Curing

-

Preparation: In a clean, dry container, add the desired amount of thermal initiator to the ADC monomer.

-

Mixing: Stir the mixture at room temperature (or with gentle heating if using BPO) until the initiator is completely dissolved. A clear, homogeneous solution should be obtained.[8] For optical applications, filtering the catalyzed resin is recommended to ensure the highest clarity.[9]

-

Casting: Carefully pour the catalyzed monomer solution into a pre-warmed mold, avoiding the introduction of air bubbles.

-

Curing: Place the filled mold into a programmable oven or water bath. Execute a carefully controlled heating schedule. A slow, gradual temperature increase is necessary to manage the exothermic reaction and prevent the formation of internal stresses or optical defects.[8]

-

Cooling: After the curing cycle is complete, cool the mold slowly and uniformly to room temperature to prevent thermal shock and cracking.

-

Demolding: Once cooled, carefully remove the solid polymer from the mold.

References

- 1. CR-39 - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]

- 4. refractiveindex.info [refractiveindex.info]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 142-22-3 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 9. US3422168A - Process of casting resinous lenses in thermoplastic cast replica molds - Google Patents [patents.google.com]

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diallyl 2,2'-oxydiethyl dicarbonate, also known as allyl diglycol carbonate (ADC) or CR-39, in the formulation of high-performance coatings and adhesives. This document details the compound's properties, its role as a crosslinking agent, and provides experimental protocols for its application and evaluation.

Introduction

This compound is a colorless, liquid monomer renowned for its ability to form polymers with exceptional optical clarity, high strength, and resistance to wear and corrosion.[1] Its chemical structure, featuring two reactive allyl groups, makes it an excellent crosslinking agent when polymerized.[2][3] This polymerization can be initiated by free radicals, typically generated by heat and a peroxide initiator, or by ultraviolet (UV) radiation in the presence of a photoinitiator.[2][4][5][6]

While the primary application of this compound is in the manufacturing of optical lenses, its properties make it a valuable component in the formulation of specialized coatings and adhesives where high performance and optical transparency are required.[1][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 142-22-3 | [2] |

| Molecular Formula | C₁₂H₁₈O₇ | [9] |

| Molecular Weight | 274.27 g/mol | [2] |

| Appearance | Colorless liquid | [9] |

| Density | 1.15 g/mL at 25 °C | [10] |

| Boiling Point | 161 °C at 2 mm Hg | [10] |

| Melting Point | -4 °C | [10] |

| Refractive Index (n20/D) | 1.451 | [10] |

Applications in Coatings

In the coatings industry, this compound serves as a crosslinking agent to enhance the mechanical properties of the coating.[3] Upon curing, it forms a three-dimensional polymer network that improves hardness, scratch resistance, and overall durability.[2]

UV-Curable Coatings

This compound can be incorporated into UV-curable coating formulations. The curing process is rapid and occurs at room temperature, making it an energy-efficient method.[4][5][6]

The performance of a UV-cured polymer based on this compound is influenced by the curing conditions, such as UV intensity, exposure time, and the concentration of the photoinitiator. Table 2 summarizes the effect of these parameters on the double bond conversion rate and hardness of the resulting polymer.

| UV Intensity (mW/cm²) | Exposure Time (min) | Photoinitiator (1173) (phr) | Double Bond Conversion Rate (%) | Hardness (Shore D) | Reference |

| 12 | 20 | 5 | ~88 | ~85 | [4][5][6] |

| 12 | 25 | 5 | 93.2 | 88 | [4][5][6] |

| 12 | 30 | 5 | >93.2 | >88 | [4][5][6] |

| 12 | 40 | 5 | >93.2 | >88 | [4][5][6] |

Note: phr = parts per hundred resin.

This protocol describes the preparation of a simple UV-curable coating formulation containing this compound and its subsequent curing and hardness testing.

Materials:

-

This compound (monomer)

-

2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator, e.g., Irgacure 1173)

-

Substrate for coating (e.g., glass slides, metal panels)

-

Micropipette

-

Mixing vials

-

UV curing system with controlled intensity (e.g., 12 mW/cm²)

-

Shore D durometer

Procedure:

-

Formulation: Prepare the coating formulation by adding 5 parts per hundred resin (phr) of the photoinitiator to the this compound monomer in a mixing vial. Ensure thorough mixing until the photoinitiator is completely dissolved.

-

Application: Apply a thin film of the formulation onto the substrate using a suitable method (e.g., spin coating, draw-down bar) to achieve a uniform thickness.

-

Curing: Expose the coated substrate to UV radiation (e.g., 12 mW/cm²) for a specified duration (e.g., 25 minutes).

-

Hardness Testing: After curing, measure the Shore D hardness of the coating according to ASTM D2240.

Applications in Adhesives

This compound can be used as a crosslinking monomer in adhesive formulations to create strong and durable bonds.[1] Its application is particularly relevant in optical adhesives where clarity is crucial and in structural adhesives where high bond strength is required.

Optically Clear Adhesives (OCAs)

Table 3 presents an example formulation for an optically clear adhesive and its performance characteristics, as described in a patent.

| Component | Weight % |

| Thiol monomer | 30 - 60 |

| Allyl monomer | 20 - 60 |

| Difunctional aliphatic urethane oligomer | 10 - 30 |

| Hydrolytic stabilizer additive | 1 - 3 |

| Wetting additive | 0.01 - 0.03 |

| Adhesion promoting monomer | 1 - 5 |

| Adhesion promoting base | 0.05 - 2 |

| Photoinitiator | 0.5 - 2 |

| Performance Metric | Value | Reference |

| Storage Modulus at -20 °C | 0.05 - 0.2 MPa | [11] |

| Storage Modulus at 60 °C | 0.015 - 0.15 MPa | [11] |

| Haze | < 1% | [11] |

| Yellowing Index | < 1 | [11] |

| Optical Transmission (400-700 nm) | up to 94% | [11] |

| Adhesion Force to Glass (with plasma or corona treatment) | > 1000 gf/in | [11] |

Structural Adhesives

Research on related diallyl resins, such as diallyl phthalate, has shown that their adhesive properties can be significantly enhanced by blending them with other polymers like epoxy resins. This suggests a promising formulation strategy for developing structural adhesives based on this compound.

A study on diallyl phthalate resin modified with epoxy resin and a compatibilizer demonstrated a significant increase in adhesive strength.

| Formulation | Lap Shear Adhesive Strength to Steel (Relative to pure diallyl phthalate resin) | Reference |

| Diallyl Phthalate Resin | 1x | [12] |

| Diallyl Phthalate Resin + Epoxy Resin + Compatibilizer | ~3x | [12] |

This threefold increase in lap shear strength highlights the potential for creating high-strength structural adhesives by incorporating this compound into epoxy-based systems.

This protocol outlines a general procedure for preparing and testing the lap shear strength of an adhesive formulation, which can be adapted for formulations containing this compound. The protocol is based on ASTM D1002.

Materials:

-

Adhesive formulation containing this compound

-

Substrate panels (e.g., steel, aluminum)

-

Solvent for cleaning substrates (e.g., acetone)

-

Applicator for adhesive

-

Fixtures for holding specimens during curing

-

Tensile testing machine

Procedure:

-

Substrate Preparation: Clean the surfaces of the substrate panels to be bonded with a suitable solvent to remove any grease or contaminants.

-

Adhesive Application: Apply a uniform layer of the adhesive to the prepared surface of one of the panels.

-

Assembly: Join the two panels, ensuring a defined overlap area (e.g., 12.7 mm x 25.4 mm).

-

Curing: Cure the assembled specimen according to the specified curing schedule for the adhesive (e.g., thermal cure at a set temperature and time, or UV cure).

-

Testing: After the adhesive has fully cured, determine the lap shear strength using a tensile testing machine at a specified crosshead speed.

Signaling Pathways and Curing Mechanisms

The curing of this compound in coatings and adhesives proceeds via a free-radical polymerization mechanism. This process involves three main stages: initiation, propagation, and termination.

-

Initiation: Free radicals are generated from an initiator molecule, either by thermal decomposition (e.g., peroxides) or by photolysis (e.g., photoinitiators). These highly reactive radicals then attack the double bond of an allyl group in the monomer, initiating the polymerization chain.

-

Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain. This process repeats, rapidly increasing the molecular weight and forming a crosslinked network.

-

Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation of two radical chains.

Conclusion

This compound is a versatile monomer with significant potential in the formulation of high-performance coatings and adhesives. Its ability to form highly crosslinked, transparent, and durable polymers makes it suitable for a range of applications, from protective coatings to structural and optical adhesives. Further research into optimizing formulations, particularly through blending with other polymer systems like epoxies, is likely to expand its utility in demanding applications. The experimental protocols provided herein offer a foundation for the evaluation of coatings and adhesives based on this promising monomer.

References

- 1. patents.justia.com [patents.justia.com]

- 2. This compound | 142-22-3 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20120188503A1 - Eyeglass lens made of allyl diglycol carbonate resin - Google Patents [patents.google.com]

- 8. US8415413B2 - Eyeglass lens made of allyl diglycol carbonate resin - Google Patents [patents.google.com]

- 9. This compound, CasNo.142-22-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 10. This compound | 142-22-3 [chemicalbook.com]

- 11. patents.justia.com [patents.justia.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Copolymerization of Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a versatile monomer utilized in the production of high-performance polymer resins. Its chemical structure, featuring two reactive allyl groups, allows it to undergo free-radical polymerization to form cross-linked networks. The resulting homopolymer, poly(allyl diglycol carbonate), is renowned for its exceptional optical clarity, lightweight nature, high strength, and resistance to abrasion and corrosion.[1] These properties have led to its widespread use in manufacturing high-quality optical lenses, serving as a superior alternative to traditional organic glass.

To further tailor the properties of the resulting materials for specific applications, ADC can be copolymerized with a variety of other monomers.[1] This process allows for the creation of new materials with enhanced or modified characteristics, such as improved flexibility, impact resistance, thermal stability, and processability.[2] These custom-designed copolymers find applications in diverse fields, including advanced coatings, specialty plastics, and potentially as drug delivery vehicles or pharmaceutical intermediates.[2]

This document provides detailed application notes and experimental protocols for the copolymerization of this compound with other monomers. It is intended to guide researchers and professionals in the development of novel copolymers with tailored properties.

Applications of ADC Copolymers

The copolymerization of ADC with other monomers opens up a wide range of applications by enabling the fine-tuning of material properties.

-

Optical Materials: Copolymerization can be used to modify the refractive index, Abbe number, and impact resistance of optical lenses, offering lighter and more durable alternatives to traditional materials.

-

Coatings and Inks: As a crosslinking agent in coatings and inks, ADC copolymers can enhance hardness, wear resistance, and adhesion.[2] The incorporation of other monomers can further improve flexibility and chemical resistance.

-

Plastics and Resins: In the plastics industry, ADC copolymers can act as plasticizers, stabilizers, or crosslinking agents to improve the flexibility, impact resistance, and heat resistance of various plastic products.[2]

-

Pharmaceutical and Drug Delivery: The biocompatibility and tunable properties of ADC-based copolymers make them potential candidates for use as pharmaceutical intermediates or in the development of drug carriers and sustained-release systems.[2]

-

Nuclear Track Detectors: Copolymers of ADC, for instance with 2,2'-(oxybis(ethylene sulfonyl)) diallyl carbonate (OESDAC), have been utilized in the fabrication of films for detecting and studying energetic particles.

Quantitative Data Summary

Table 1: Monomer Reactivity Ratios for Copolymerization with this compound (ADC) (M₁)

| Comonomer (M₂) | r₁ (ADC) | r₂ | Copolymer Type | Notes |

| Methyl Methacrylate | Data not available | Data not available | - | Further research needed to determine reactivity ratios. |

| Styrene | Data not available | Data not available | - | Further research needed to determine reactivity ratios. |

| Vinyl Acetate | Data not available | Data not available | - | Further research needed to determine reactivity ratios. |

| 2,2'-(oxybis(ethylene sulfonyl)) diallyl carbonate | Data not available | Data not available | - | Used in nuclear track detectors. |

Table 2: Properties of this compound Copolymers (Illustrative Examples)

| Comonomer | ADC Content (mol%) | Glass Transition Temperature (°C) | Refractive Index (n_D) | Tensile Strength (MPa) | Elongation at Break (%) |

| Homopolymer | 100 | 85 - 95 | 1.50 | 40 - 50 | 5 - 10 |

| Methyl Methacrylate | 50 | 90 - 100 | 1.49 - 1.51 | 50 - 60 | 3 - 7 |

| Styrene | 50 | 95 - 105 | 1.52 - 1.55 | 45 - 55 | 2 - 5 |

| Vinyl Acetate | 50 | 70 - 80 | 1.48 - 1.50 | 30 - 40 | 10 - 15 |

Experimental Protocols

The following protocols provide a general framework for the free-radical copolymerization of this compound. Specific parameters such as monomer ratios, initiator concentration, temperature, and reaction time should be optimized based on the specific comonomer and desired copolymer properties.

Protocol 1: Bulk Copolymerization of ADC

This protocol is suitable for producing cross-linked copolymer sheets or castings.

Materials:

-

This compound (ADC), inhibitor-free

-

Comonomer (e.g., Methyl Methacrylate, Styrene, Vinyl Acetate), inhibitor-free

-

Free-radical initiator (e.g., Benzoyl Peroxide (BPO), Diisopropyl Peroxydicarbonate (IPP))

-

Glass molds with gaskets

-

Vacuum oven

-

Nitrogen or Argon gas

Procedure:

-

Monomer Preparation: Ensure both ADC and the comonomer are free of inhibitors by passing them through a column of activated alumina or by distillation under reduced pressure.

-

Initiator Dissolution: In a clean, dry glass vessel, weigh the desired amount of ADC and comonomer. Add the specified amount of free-radical initiator (typically 1-5% by weight).

-

Mixing: Gently stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) until the initiator is completely dissolved. Avoid introducing air bubbles.

-

Degassing: Degas the monomer-initiator mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the liquid for 15-30 minutes.

-

Mold Filling: Carefully pour the degassed mixture into the pre-assembled and sealed glass molds. Ensure no air bubbles are trapped.

-

Polymerization: Place the filled molds in a programmable oven or water bath. The polymerization is typically carried out in a staged heating process. For example:

-